Hydrobenzamide

Catalog No.
S1899743
CAS No.
92-29-5
M.F
C21H18N2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrobenzamide

CAS Number

92-29-5

Product Name

Hydrobenzamide

IUPAC Name

N-[(benzylideneamino)-phenylmethyl]-1-phenylmethanimine

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H

InChI Key

VUYRFIIFTJICNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C(/N=C/C2=CC=CC=C2)C3=CC=CC=C3

Hydrobenzamide, with the chemical formula C21_{21}H18_{18}N2_{2} and a molecular weight of 298.38 g/mol, is an organic compound formed through the reaction of benzaldehyde and ammonia. This compound features two imine groups linked by a methylene bridge, which contributes to its unique properties. Hydrobenzamide is notable for its role as an intermediate in the synthesis of various nitrogen-containing compounds, including heterocycles and alkaloids, making it significant in both organic chemistry and medicinal applications .

  • Reduction: It can be reduced using sodium borohydride, which converts both imine and aminal carbons into primary and secondary benzylamines. This reaction is valuable in synthesizing pharmaceuticals and other organic compounds .
  • Condensation: The formation of hydrobenzamide itself involves a condensation reaction where three molecules of benzaldehyde react with two molecules of ammonia, resulting in the elimination of three water molecules
    3
    .
  • Substitution Reactions: Hydrobenzamide can also undergo various substitution reactions depending on the reagents and conditions used.

Research indicates that derivatives of hydrobenzamide exhibit potential biological activities, particularly in medicinal chemistry. These derivatives have been explored for their roles as antimicrobial agents and in treating various diseases. The specific biological mechanisms often involve interactions with biological targets that could lead to therapeutic effects .

Hydrobenzamide can be synthesized through several methods:

  • Direct Reaction: The most common method involves bubbling gaseous ammonia through liquid benzaldehyde at controlled temperatures (typically between 0°C and 50°C). This process leads to the formation of hydrobenzamide in high yields .
  • Alternative Methods: Other synthetic routes may involve using solvents or emulsifying agents to enhance yield and reaction rates, optimizing conditions for industrial production .
  • Catalytic Processes: Some studies have explored catalytic methods to facilitate the reaction between benzaldehyde and ammonia, improving efficiency and product yield .

Hydrobenzamide has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing nitrogen-containing compounds such as heterocycles and alkaloids.
  • Pharmaceuticals: Its derivatives are being investigated for potential use in drug development due to their biological activities.
  • Industrial Chemistry: Hydrobenzamide is utilized in producing agrochemicals and other industrially relevant compounds .

Hydrobenzamide has been studied for its interactions with other compounds, particularly in the context of its reduction to benzylamines. The interaction with sodium borohydride is significant as it leads to the formation of valuable intermediates that are crucial for further synthetic applications . Additionally, studies have shown that hydrobenzamide can play a catalytic role in various reactions, enhancing the efficiency of chemical transformations involving aldehydes .

Hydrobenzamide shares similarities with several other imine-containing compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Schiff BasesIminesFormed from primary amines and carbonyls; more versatile but less specific than hydrobenzamide.
Bis(imines)Two imine groupsSimilar structural feature but varies in substituents; less common than hydrobenzamide.
BenzylideneamineSimple imineContains one imine group; simpler structure compared to hydrobenzamide.
N,N-DibenzylideneamineTwo imine groupsSimilar structure but lacks the methylene bridge present in hydrobenzamide; different reactivity profile.

Hydrobenzamide's unique structure, characterized by its methylene bridge connecting two imine groups, sets it apart from these similar compounds. This structural feature influences its reactivity and the types of chemical transformations it can undergo, making it a valuable compound in organic synthesis and medicinal chemistry .

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

298.146998583 g/mol

Monoisotopic Mass

298.146998583 g/mol

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

92-29-5

Wikipedia

(E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine

General Manufacturing Information

Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-: ACTIVE

Dates

Modify: 2023-08-16

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